molecular formula C26H25N3 B5050750 2-(4-Benzhydrylpiperazin-1-yl)quinoline

2-(4-Benzhydrylpiperazin-1-yl)quinoline

Cat. No.: B5050750
M. Wt: 379.5 g/mol
InChI Key: STBYLSNMAJMCIF-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Bioactive Compounds

The quinoline scaffold, a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. Its presence in a wide array of natural products, most notably the anti-malarial alkaloid quinine, spurred extensive research into its therapeutic potential. nih.gov This has led to the development of a multitude of synthetic quinoline-based drugs with a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.gov The versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic profile.

Role of the Piperazine (B1678402) Moiety in Pharmacologically Active Structures

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. This simple heterocycle is a common building block in drug design, primarily due to its ability to improve the physicochemical properties of a molecule, such as solubility and bioavailability. The basic nature of the piperazine nitrogen atoms allows for salt formation, which can enhance aqueous solubility. Furthermore, the piperazine ring can serve as a linker to connect different pharmacophoric groups, and its substitution pattern can significantly influence the biological activity of the parent molecule.

Confluence of Quinoline and Piperazine Frameworks in Chemical Space

The combination of quinoline and piperazine moieties has given rise to a vast chemical space of hybrid molecules with significant therapeutic interest. These hybrids have been investigated for a range of biological activities, including antileishmanial and anticancer properties. nih.gov The rationale behind this molecular hybridization is to synergize the pharmacological effects of both scaffolds or to modulate the activity of one with the favorable pharmacokinetic properties of the other.

A Note on the Scarcity of Specific Data

General Synthetic Approaches to Quinoline-Piperazine Derivatives

The synthesis of compounds structurally related to 2-(4-Benzhydrylpiperazin-1-yl)quinoline typically involves a convergent synthesis strategy. A common approach is the nucleophilic substitution reaction between a halogenated quinoline and a substituted piperazine. For the target compound, this would likely involve the reaction of a 2-chloroquinoline (B121035) with 1-benzhydrylpiperazine (B193184). The specific reaction conditions, such as the choice of solvent, base, and temperature, would be crucial for optimizing the yield and purity of the final product.

Potential Pharmacological Profile

Given the pharmacological profiles of the parent scaffolds and related hybrid molecules, one can speculate on the potential biological activities of this compound. The benzhydryl group, a diphenylmethyl moiety, is found in a number of centrally acting drugs, suggesting a potential for neurological or psychiatric applications. The quinoline core, as previously discussed, is associated with a wide range of activities. Therefore, it is plausible that this compound could be investigated for its effects on the central nervous system, as well as for anticancer or antimicrobial properties. However, without specific experimental data, this remains in the realm of scientific hypothesis.

Physicochemical Properties of Related Compounds

While specific data for this compound is unavailable, a general understanding of the physicochemical properties of similar quinoline-piperazine derivatives can be informative. These compounds are typically crystalline solids with defined melting points. Their solubility is influenced by the nature of the substituents and the ability to form salts.

Table 1: General Physicochemical Properties of Quinoline-Piperazine Derivatives

PropertyGeneral Observation
Physical StateCrystalline Solid
Molecular WeightVaries based on substituents
SolubilityGenerally soluble in organic solvents; aqueous solubility can be enhanced by salt formation.
Melting PointTypically in the range of 100-250 °C, depending on the specific structure.

Pharmacological Data on Structurally Related Compounds

Research on various quinoline-piperazine hybrids has demonstrated a range of biological activities. It is important to reiterate that the following data pertains to related compounds and not to this compound itself.

Table 2: Examples of Pharmacological Activities of Quinoline-Piperazine Hybrids

Compound ClassPharmacological ActivityReference
Quinoline-piperazine/pyrrolidine derivativesAntileishmanial nih.gov
Benzo[f]quinoline derivativesAnticancer

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3/c1-3-10-22(11-4-1)26(23-12-5-2-6-13-23)29-19-17-28(18-20-29)25-16-15-21-9-7-8-14-24(21)27-25/h1-16,26H,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBYLSNMAJMCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Activity Relationship Sar Analysis of 2 4 Benzhydrylpiperazin 1 Yl Quinoline Derivatives

Impact of Quinoline (B57606) Ring Substituents on Biological Potency

The quinoline nucleus serves as a critical anchor for molecular interactions, and its substitution pattern can dramatically alter the biological profile of the entire compound. Modifications to both the nitrogen and carbon atoms of the quinoline ring are pivotal in tuning the molecule's efficacy.

The substitution position on the quinoline ring is a determining factor for biological activity. Research on various quinoline-based compounds has established that certain positions are more amenable to modification than others. For instance, in the context of quinolone antibacterial agents, it has been suggested that the 3rd and 4th positions should remain unaltered to avoid a significant loss of activity. nih.gov Conversely, introducing pharmacologically active groups at the 2nd and 6th positions of the quinoline ring has been shown to be a viable strategy for enhancing biological effects. nih.gov

Table 1: Effect of Quinoline Ring Substituent Position on Biological Activity

Position Type of Substituent Resulting Biological Impact Reference
C2 Piperazine (B1678402) Linker Attachment point for piperazine; substitutions on the quinoline ring at this position can modulate activity. nih.gov
C3, C4 Unsubstituted Often considered critical to remain unsubstituted to maintain core activity in certain drug classes. nih.gov
C6 Fluoro, Methoxy (B1213986) Introduction of these groups can improve antibacterial and antitubercular activity. nih.gov
C7 Chloro A key feature for potent antimalarial activity. nih.gov
C8 Hydroxy Can introduce metal-chelating properties, as seen in multifunctional dopamine (B1211576) agonists. nih.gov

The electronic nature (electron-donating or electron-withdrawing) and the size (steric bulk) of substituents on the quinoline ring play a crucial role in its binding affinity. Electron-withdrawing groups, such as fluoro, chloro, or trifluoromethyl, can significantly impact the electronic distribution of the aromatic system, potentially enhancing interactions with target proteins. mdpi.com For example, in a series of fungicidal benzamides linked to a quinoline structure, the presence of electron-withdrawing groups like 3-CF3 or 3,4-Cl2 on an associated benzene (B151609) ring led to superior inhibitory activity. mdpi.com

Steric factors also govern the molecule's ability to fit within a receptor's binding pocket. Bulky substituents can either create favorable van der Waals interactions or cause steric hindrance that prevents optimal binding. The introduction of methoxy groups at the 4- and 6-positions of the quinoline ring has been explored in the development of novel antibacterial agents. nih.gov In one study, a 4,6-dimethoxy quinoline derivative with a fluorine-substituted sulfonamide showed excellent activity against S. aureus. nih.gov This highlights a synergistic effect between electron-donating methoxy groups on the quinoline and an electron-withdrawing group elsewhere in the molecule. The balance between electronic and steric properties is therefore essential for optimizing the biological potency of these derivatives.

Modulations of the Piperazine Ring and Benzhydryl Moiety

The piperazine ring and the terminal benzhydryl group are key components that can be modified to fine-tune the pharmacological profile, affecting everything from target affinity to pharmacokinetic properties.

The piperazine ring is more than a simple linker; it is a versatile scaffold that can significantly influence a compound's properties. nih.gov Its two nitrogen atoms can be functionalized, and its inherent conformational flexibility allows it to orient substituents in specific spatial arrangements for optimal target interaction. eurekaselect.comresearchgate.net The basicity of the piperazine nitrogens can be crucial for forming salt bridges or hydrogen bonds with acidic residues in a binding site.

Modifications often involve substituting the second nitrogen of the piperazine ring (the one not attached to the quinoline). For example, in a series of (piperazin-1-yl-phenyl)-arylsulfonamides, attaching a methyl group to this nitrogen resulted in a compound with high affinity for serotonin (B10506) receptors. nih.gov The piperazine scaffold can also be part of a larger, more rigid system or be substituted with various functional groups to explore different binding modes or to block metabolic degradation pathways. The inclusion of the piperazine ring often improves aqueous solubility and oral bioavailability, which are desirable drug-like properties. eurekaselect.comresearchgate.net

Modifying the phenyl rings of the benzhydryl group is a common strategy to modulate activity and lipophilicity. The introduction of substituents like halogens (e.g., chloro, fluoro) or small alkyl/alkoxy groups can alter both the steric and electronic properties of this moiety. For example, research on 1-(4-chlorobenzhydryl) piperazine derivatives indicates that this specific substitution is a key area for SAR exploration. researchgate.net Changes in lipophilicity can be quantified by parameters like logP. Studies on other quinoline derivatives have shown that lipophilicity can be systematically varied; for instance, introducing a nitrogen atom into a quinone structure generally reduces lipophilicity. nih.gov Similarly, adding polar groups to the benzhydryl moiety would decrease lipophilicity, potentially improving solubility, while adding non-polar groups would increase it, which might enhance membrane permeability or affinity for hydrophobic binding pockets.

Table 2: Potential Impact of Benzhydryl Group Modifications

Modification on Phenyl Rings Expected Change in Lipophilicity (logP) Potential Impact on Activity Reference Principle
Unsubstituted (Parent) High Baseline lipophilic interactions researchgate.net
4-Chloro (e.g., on one ring) Increase May enhance binding in hydrophobic pockets; alters electronics. researchgate.net
4,4'-Difluoro Slight Increase Can form specific interactions (e.g., H-bonds) and may improve metabolic stability. mdpi.com
4-Methoxy Slight Decrease Adds a polar group, potentially improving solubility and altering electronic character. nih.gov
4-Trifluoromethyl Significant Increase Strong electron-withdrawing effect; increases lipophilicity. mdpi.com

Linker Chemistry and Conformational Flexibility in SAR Optimization

The connection between the quinoline core and the benzhydrylpiperazine fragment is defined by the piperazine ring itself, which acts as a linker. The nature of this linker is critical as it dictates the spatial relationship and relative orientation between the two major pharmacophores. The piperazine ring is considered a relatively rigid linker compared to a flexible alkyl chain. nih.gov This rigidity can be advantageous, as it reduces the number of possible conformations the molecule can adopt, thereby lowering the entropic penalty upon binding to a receptor.

Role of Inter-Ring Linker Length and Composition

The nature and length of the linker between the quinoline core and the piperazine moiety are critical determinants of the biological activity in quinoline-piperazine conjugates. While direct studies on 2-(4-benzhydrylpiperazin-1-yl)quinoline are limited, research on analogous quinoline-piperazine structures provides significant insights into these relationships.

In a study focused on 7-piperazinyl-4(1H)-quinolones with antimalarial activity, the length of the spacer between the quinolone core and the piperazine ring was systematically varied. nih.gov The findings from this research offer a valuable model for understanding the potential impact of linker modifications in the this compound series. The study revealed that the linker length directly influences the compound's efficacy. For instance, compounds with a direct attachment of the piperazine to the quinoline core generally exhibited higher potency compared to those with an ethylene (B1197577) linker. nih.gov Specifically, the N-phenylpiperazinyl-4(1H)-quinolone with a direct link was more active than its counterpart with an ethylene spacer. nih.gov

Conversely, when a methylene (B1212753) spacer was introduced between the quinoline and piperazine rings, the resulting analogues were the most active within that particular set of compounds against certain strains. nih.gov This suggests that a degree of separation and flexibility is beneficial, but excessive length can be detrimental to activity. These observations highlight a finely tuned relationship between linker length and biological outcome.

Furthermore, the composition of the linker, beyond simple alkyl chains, can also play a pivotal role. The introduction of different functional groups within the linker can affect solubility, metabolic stability, and interaction with the target protein. For example, in a series of quinoline-piperazine hybrids developed as antibacterial and antituberculosis agents, the linker was part of a larger sulfonyl or amide moiety attached to the piperazine. nih.gov It was observed that sulfonamide derivatives were more biologically active than the corresponding amides, indicating that the electronic and hydrogen-bonding properties of the linker composition are crucial for activity. nih.gov

These findings from related quinoline-piperazine systems suggest that for this compound derivatives, optimizing the linker is a key strategy for modulating potency. A systematic exploration of linker length (direct connection, methylene, ethylene, etc.) and composition (e.g., introducing polar groups or rigid elements) would be a critical step in developing more effective analogues.

Table 1: Impact of Linker Length on the Antimalarial Activity of 7-Piperazinyl-4(1H)-quinolone Analogs This table is based on data from analogous compounds to infer potential relationships for this compound derivatives.

Linker Between Quinoline and PiperazineTerminal Group on PiperazineRelative ActivityReference
Direct AttachmentPhenylHigh nih.gov
Direct AttachmentBenzylModerate nih.gov
MethylenePhenylVery High nih.gov
MethyleneBenzylHigh nih.gov
EthylenePhenylLow nih.gov
EthyleneBenzylVery Low nih.gov

Conformational Analysis and Bioactive Conformation Elucidation

A foundational study on the conformational analysis of 2-substituted piperazines provides critical insights that can be extrapolated to the title compound. nih.gov This research revealed that for 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is generally preferred. nih.gov This preference is significant as the orientation of the substituent on the piperazine ring can dictate how the molecule presents itself to its target. In the case of ether-linked substituents, the axial conformation was found to be further stabilized by the formation of an intramolecular hydrogen bond. nih.gov

When considering this compound, the large benzhydryl group on one nitrogen of the piperazine ring and the quinoline on the other will significantly influence the conformational equilibrium of the piperazine chair. Computational modeling and molecular docking studies on related quinoline derivatives have been employed to predict the binding modes and bioactive conformations. For instance, docking studies of quinoline derivatives with various biological targets, such as HIV reverse transcriptase and p-glycoprotein, have highlighted the importance of specific hydrophobic and hydrogen-bond interactions. nih.govnih.gov

In the context of this compound, the benzhydryl moiety provides a large, lipophilic surface that likely engages in significant hydrophobic or van der Waals interactions with the target protein. The quinoline ring can participate in π-π stacking or hydrogen bonding, depending on the nature of the binding site. researchgate.net The piperazine ring acts as a central scaffold, and its conformation will determine the relative orientation of these two key pharmacophoric groups.

Elucidation of the precise bioactive conformation would likely require advanced techniques such as X-ray crystallography of the compound bound to its target, or sophisticated computational modeling, including molecular dynamics simulations. nih.gov Such studies would reveal the optimal spatial arrangement of the quinoline, piperazine, and benzhydryl groups for biological activity and guide the design of conformationally restricted analogues with potentially enhanced potency and selectivity.

Based on a comprehensive review of the available scientific literature, there is no specific preclinical data for the compound This compound corresponding to the requested pharmacological profiles.

Searches for in vitro biological activities, including antimicrobial, antimalarial, antituberculosis, and enzyme inhibition studies, did not yield specific results for this particular molecule. While the broader classes of quinoline and piperazine derivatives are known to possess a wide range of biological activities, including those outlined in the query, the scientific data is associated with other analogues and not the specific compound of interest. researchgate.netnih.govnih.govnih.govicm.edu.plnih.gov

For instance, studies on the quinoline scaffold demonstrate its significance as a pharmacophore in developing agents against various pathogens and diseases. nih.govnih.gov Research has been conducted on the antimicrobial activities of 2-(piperazin-1-yl) quinoline derivatives in general, as well as other positional isomers like 4-piperazinylquinolines and 5-piperazinylquinolines, but without detailing the specific benzhydryl substitution requested. researchgate.netresearchgate.netnih.gov Similarly, while numerous quinoline-based compounds have been investigated for antimalarial, nih.govnih.govnih.govmdpi.com antituberculosis, nih.govnih.govfrontiersin.org and carbonic anhydrase inhibitory activities, nih.govnih.govcu.edu.eg none of the retrieved studies specifically profile the pharmacological actions of this compound.

Therefore, an article focusing solely on the preclinical pharmacological data for "this compound" as per the structured outline cannot be generated due to the absence of specific research findings in the public domain.

Preclinical Pharmacological Profiling and in Vitro Biological Activities

Enzyme Inhibition Studies

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Modulation

While direct studies on the COX and LOX inhibitory activity of 2-(4-Benzhydrylpiperazin-1-yl)quinoline are not presently available, research on structurally similar benzhydrylpiperazine derivatives suggests a potential for dual inhibition of these inflammatory pathways. A series of benzhydrylpiperazine-based compounds have been synthesized and evaluated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). rsc.org One of the lead compounds in this series, substituted at the terminal phenyl ring, demonstrated potent inhibitory activity against both enzymes. rsc.org This suggests that the benzhydrylpiperazine moiety, a key feature of this compound, is a valid pharmacophore for targeting these enzymes.

Interactive Table: In Vitro COX-2 and 5-LOX Inhibition by a Structurally Related Benzhydrylpiperazine Derivative

Compound Target Enzyme IC₅₀ (µM)
Benzhydrylpiperazine Derivative (9d) COX-2 0.25 ± 0.03
Benzhydrylpiperazine Derivative (9d) 5-LOX 7.87 ± 0.33
Celecoxib (Standard) COX-2 0.36 ± 0.023
Zileuton (Standard) 5-LOX 14.29 ± 0.173

Data sourced from a study on benzhydrylpiperazine-based dual COX-2/5-LOX inhibitors. rsc.org

Topoisomerase and DNA Gyrase Inhibition

The quinoline (B57606) scaffold is a well-established pharmacophore in the development of topoisomerase inhibitors, which are crucial in cancer chemotherapy. researchgate.netnih.gov Quinolone antibiotics, for instance, are known to target bacterial DNA gyrase and topoisomerase IV. nih.gov In the context of anticancer activity, novel quinoline-based derivatives have been designed and synthesized as potent inhibitors of human topoisomerase 1 (Top1). researchgate.net One such study identified a quinoline derivative that exhibited significant Top1 inhibitory activity with an IC₅₀ value in the nanomolar range. researchgate.net Although this compound is structurally distinct from this compound, it highlights the inherent potential of the quinoline core to function as a topoisomerase poison. researchgate.net

Interactive Table: In Vitro Topoisomerase 1 Inhibitory Activity of a Representative Quinoline Derivative

Compound Target Enzyme IC₅₀ (nM)
Quinoline Derivative (Compound 28) Topoisomerase 1 29 ± 0.04

Data from a study on quinoline-based topoisomerase 1 inhibitors. researchgate.net

Other Enzyme Target Engagements

Based on the conducted literature review, no specific data regarding other enzyme target engagements for this compound are currently available in the public domain.

Receptor Ligand Binding and Functional Assays

Serotonin (B10506) Receptor Modulation (e.g., 5-HT₂ₐ, 5-HT₁ₐ)

The arylpiperazine moiety is a common feature in many ligands targeting serotonin receptors. While direct binding data for this compound is not available, a study on arylpiperazinyl-cyclohexyl indole (B1671886) derivatives identified a 5-(piperazin-1-yl)quinoline (B8690440) analog (trans-20) with high affinity for both the serotonin transporter (SERT) and the 5-HT₁ₐ receptor, acting as a 5-HT₁ₐ receptor antagonist. nih.gov This finding suggests that the quinoline-piperazine scaffold can be a promising framework for developing ligands with dual activity at key targets in the serotonergic system. nih.gov

Interactive Table: In Vitro Binding Affinities of a Structurally Related Quinoline-Piperazine Analog

Compound Target Kᵢ (nM) Functional Activity
5-(piperazin-1-yl)quinoline analog (trans-20) Serotonin Transporter (SERT) 4.9 -
5-(piperazin-1-yl)quinoline analog (trans-20) 5-HT₁ₐ Receptor 6.2 Antagonist

Data from a study on dual 5-HT₁ₐ receptor and serotonin transporter ligands. nih.gov

Dopaminergic Receptor Interactions

The quinoline and piperazine (B1678402) moieties are present in various compounds targeting dopamine (B1211576) receptors. For example, certain quinolin-8-ol derivatives have been identified as potent agonists for both D₂ and D₃ dopamine receptors. nih.gov In one study, a racemic compound from this class demonstrated high affinity for both receptor subtypes. nih.gov Separately, N-phenylpiperazine analogs have been extensively studied as selective ligands for the D₃ versus the D₂ dopamine receptor subtype. mdpi.com These findings indicate that the broader quinoline-piperazine scaffold has the potential to interact with dopaminergic systems, although the specific activity of this compound remains to be elucidated.

Interactive Table: In Vitro Binding Affinities of a Representative Quinolin-8-ol Derivative

Compound Target Receptor Kᵢ (nM)
Racemic Quinolin-8-ol Derivative (19a) Dopamine D₂ 15.9
Racemic Quinolin-8-ol Derivative (19a) Dopamine D₃ 0.81

Data from a study on quinolin-8-ol derivatives as dopamine D₂/D₃ agonists. nih.gov

Histamine (B1213489) Receptor Antagonism

The chemical structure of this compound strongly suggests a potential for histamine receptor antagonism. Indeed, a series of 2-(4-alkylpiperazin-1-yl)quinolines have been identified as a novel class of potent and centrally acting histamine H₃ receptor antagonists, devoid of the imidazole (B134444) moiety typically found in H₃ antagonists. nih.gov Furthermore, the 4-(diphenylmethyl)-1-piperazine (benzhydrylpiperazine) core is a well-known pharmacophore for histamine H₁ receptor antagonists. nih.gov Derivatives containing this moiety have been shown to be moderate to potent in vitro H₁-receptor antagonists. nih.gov This dual potential for H₁ and H₃ receptor antagonism makes this structural class an interesting area for further investigation.

Interactive Table: In Vitro Histamine Receptor Activity of Structurally Related Compounds

Compound Class Target Receptor Activity
2-(4-Alkylpiperazin-1-yl)quinolines Histamine H₃ Antagonist
4-(Diphenylmethyl)-1-piperazine derivatives Histamine H₁ Antagonist

Information derived from studies on quinoline and diphenylmethylpiperazine derivatives. nih.govnih.gov

Cellular Pathway Modulation and Cell-Based Assays

The benzhydrylpiperazine moiety is a key structural feature in various compounds synthesized and evaluated for their anti-proliferative activities. nih.gov While specific data for this compound is limited in publicly accessible literature, extensive research on related derivatives provides insight into the potential cytotoxic effects of this chemical class.

Derivatives containing the 1-benzhydrylpiperazine (B193184) scaffold have been assessed for their ability to inhibit the growth of human cancer cell lines. nih.gov For instance, studies on 1-benzhydryl-piperazine-based HDAC inhibitors showed dose-dependent cytotoxicity against breast cancer cell lines MDA-MB-231 and MCF-7. mdpi.com One of the tested compounds, 8b, significantly reduced the viability of both MDA-MB-231 and MCF-7 cells, with IC50 values of 5.42 μM and 39.10 μM, respectively. mdpi.com Similarly, novel quinoline derivatives incorporating a piperazine moiety have demonstrated cytotoxic potential against a range of cancer cell lines, including those of the liver, colon, breast, and lung. mdpi.com For example, a novel quinazoline-containing 1,2,3-triazole (4-TCPA) showed inhibitory activity against A549 (lung), MCF7 (breast), and K562 (leukemia) cell lines with IC50 values of 35.70 μM, 19.50 μM, and 5.95 μM, respectively. nih.gov

Furthermore, research on 2-(4-benzoyl-1-piperazinyl)-quinoline and 2-(4-cinnamoyl-1-piperazinyl)-quinoline derivatives has indicated anticancer activity in cell viability assays. researchgate.net A separate study on quinazoline-chalcone derivatives also reported high antiproliferative activity, with GI50 values ranging from 0.622 to 1.81 μM against various cancer cell lines including HCT-116 (colon) and MCF7 (breast). rsc.orgsemanticscholar.org These findings collectively suggest that the broader class of quinoline and piperazine-containing compounds possesses significant anti-proliferative properties, forming a basis for the potential activity of this compound.

Table 1: In Vitro Anti-proliferative Activity of Related Quinoline-Piperazine Derivatives This table presents data for structurally related compounds to provide context for the potential activity of this compound.

Compound Class Cell Line Cancer Type IC50 / GI50 (µM) Citation
1-Benzhydryl-piperazine-based HDAC inhibitor (8b) MDA-MB-231 Breast 5.42 mdpi.com
1-Benzhydryl-piperazine-based HDAC inhibitor (8b) MCF-7 Breast 39.10 mdpi.com
Quinazoline-containing 1,2,3-triazole (4-TCPA) A549 Lung 35.70 nih.gov
Quinazoline-containing 1,2,3-triazole (4-TCPA) MCF-7 Breast 19.50 nih.gov
Quinazoline-containing 1,2,3-triazole (4-TCPA) K562 Leukemia 5.95 nih.gov
Quinazoline-chalcone derivative (14g) HCT-116 Colon 0.622 - 1.81 rsc.org

Compounds featuring the benzhydrylpiperazine and quinoline scaffolds have been investigated for their ability to modulate inflammatory pathways. A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a central mediator of inflammation. rsc.orgnih.gov

Research into benzhydrylpiperazine-based derivatives has identified compounds that act as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade. rsc.org For example, compound 9d, a benzhydrylpiperazine derivative, showed potent inhibition of COX-2 (IC50 = 0.25 ± 0.03 μM) and 5-LOX (IC50 = 7.87 ± 0.33 μM). rsc.org The anti-inflammatory effects of these compounds are also mediated by reducing the production of pro-inflammatory prostaglandins (B1171923) like PGE2 and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). rsc.orgnih.gov Conversely, an increase in the anti-inflammatory cytokine IL-10 has been observed. rsc.org

Studies on quinoline derivatives have also demonstrated significant anti-inflammatory potential. tbzmed.ac.irresearchgate.net Novel 1,2,4-triazine-quinoline hybrids exhibited potent COX-2 inhibitory profiles and were also found to inhibit the production of nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-activated macrophage cells. nih.gov One hybrid compound, 8h, showed an outstanding ability to inhibit TNF-α with an IC50 value of 0.40 μM. nih.gov Another 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative demonstrated significant inhibition of NO release and suppression of inducible nitric oxide synthase (iNOS) protein expression in murine macrophage models. tbzmed.ac.irresearchgate.net These findings highlight the role of these structural motifs in targeting key inflammatory mediators and pathways.

The quinoline scaffold is a core component of various compounds designed and evaluated for anticonvulsant properties in preclinical animal models. These studies typically utilize the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice to assess efficacy against different seizure types. nih.govnih.govnih.gov

While direct studies on this compound are not prominent, research on related quinoline derivatives provides evidence of anticonvulsant potential. A series of 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines showed significant anticonvulsant activity in both MES and scPTZ tests. nih.gov The most potent compound from this series, 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, exhibited ED50 values of 27.4 mg/kg in the anti-MES test and 22.0 mg/kg in the anti-PTZ test. nih.gov

Other research on newly synthesized quinazoline-4(3H)-ones also revealed significant protection against scPTZ-induced seizures, with several compounds providing 100% protection at a dose of 100 mg/kg. nih.govresearchgate.net The mechanism of action for some anticonvulsant compounds is thought to involve the enhancement of GABAergic neurotransmission. For instance, one active benzoxazole (B165842) derivative was found to significantly increase the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain. nih.gov This body of research underscores the potential of the quinoline core structure in the development of novel anticonvulsant agents. cu.edu.egzsmu.edu.ua

Table 2: Anticonvulsant Activity of Related Quinoline Derivatives in Preclinical Models This table presents data for structurally related compounds to provide context for the potential activity of this compound.

Compound Class/Derivative Test Model ED50 (mg/kg) Citation
5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline MES 27.4 nih.gov
5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline scPTZ 22.0 nih.gov
4-(2-(Propylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (4g) MES 23.7 nih.gov

The cardiovascular effects, particularly hypotensive activity, of compounds containing quinoline and piperazine structures have been investigated in animal models. nih.govnih.govresearchgate.net A notable example is Centhaquin (2-[2-(4-(3-methylphenyl)-1-piperazinyl)ethyl] quinoline), which has been shown to lower blood pressure and heart rate in a dose-dependent manner in both anesthetized and unanesthetized cats. nih.gov The hypotensive action of Centhaquin appears to be centrally mediated, as its application to the ventral surface of the medulla or the floor of the fourth ventricle resulted in hypotension and bradycardia. nih.gov

Further research into novel quinazoline (B50416) derivatives has identified compounds with significant hypotensive effects in adrenaline-induced hypertensive rats. nih.govresearchgate.net Certain octahydroquinazoline derivatives were found to possess high hypotensive activity, proposed to be mediated through α1-blocking activity, similar to the action of prazosin. nih.govresearchgate.net

More recent studies on choline (B1196258) analogs incorporating a piperazine moiety also demonstrate cardiovascular effects. Intravenous administration of one such analog, LQFM032, caused a reduction in mean arterial pressure, heart rate, and renal sympathetic nerve activity in rats. nih.gov The mechanism for this compound's hypotensive effect was linked to cholinergic-nitric oxide signaling, as its effects were attenuated by a nitric oxide synthase inhibitor and muscarinic receptor antagonists. nih.gov These studies indicate that the quinoline-piperazine framework can interact with various targets within the central and peripheral nervous systems to exert cardiovascular effects.

Molecular Mechanisms of Action and Target Interaction Studies

Identification of Key Biological Targets and Binding Sites

Direct biological targets of 2-(4-Benzhydrylpiperazin-1-yl)quinoline have not been definitively identified in the reviewed literature. However, the quinoline (B57606) and piperazine (B1678402) scaffolds are known to interact with a variety of biological targets, suggesting potential areas of activity for this compound.

Quinoline derivatives are known to target a broad spectrum of biological molecules. In the context of cancer, they have been shown to interact with the kinase domain of receptors such as c-Met, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.com Specifically, these interactions often occur within the cytosolic kinase domain of these receptors. mdpi.com For instance, quinoline-based inhibitors of c-Met typically bind to the kinase domain involving amino acid residues from 1078 to 1345. mdpi.com

In the realm of infectious diseases, particularly malaria, the 4-aminoquinoline scaffold, a close relative of the quinoline core, is a key component of drugs like chloroquine. mdpi.com The primary target of chloroquine is believed to be the digestive vacuole of the Plasmodium falciparum parasite. nih.gov

Piperazine-containing compounds also exhibit a wide range of biological activities. For example, certain 4-piperazin-1-yl-quinazoline derivatives have been identified as potent and selective inhibitors of the phosphorylation of the Platelet-Derived Growth Factor Receptor (PDGFR). researchgate.net Additionally, some piperazine-substituted quinoline derivatives have shown inhibitory potential against metabolic enzymes. researchgate.net

Given these precedents, potential biological targets for this compound could include protein kinases involved in cell signaling and proliferation, as well as targets within pathogenic organisms like Plasmodium falciparum. The benzhydryl group, a bulky lipophilic moiety, would likely influence the binding affinity and selectivity of the compound for its targets.

Elucidation of Signaling Pathway Perturbations

Specific signaling pathway perturbations caused by this compound have not been documented. However, based on the known activities of related compounds, several pathways can be hypothesized as potential areas of influence.

Quinoline derivatives have been shown to inhibit key signaling cascades implicated in cancer progression, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. mdpi.com The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and proliferation, and its inhibition is a major focus of cancer therapy. mit.edu Similarly, the Ras/Raf/MEK/ERK pathway is frequently deregulated in various cancers, and its inhibition can impede tumor growth. mdpi.com

The potential for this compound to modulate these pathways would depend on its ability to inhibit the protein kinases that are central to these cascades. The specific substitution pattern on the quinoline and piperazine rings, along with the presence of the benzhydryl group, would determine the compound's inhibitory profile and its ultimate effect on these signaling networks.

Resistance Reversal Mechanisms (e.g., Chloroquine Resistance)

The potential for this compound to act as a chloroquine resistance reversal agent is an area of significant interest, given its structural similarity to "Reversed Chloroquine" molecules. nih.gov These are hybrid molecules designed to combine a chloroquine-like moiety with a resistance reversal agent. nih.gov

Chloroquine resistance in P. falciparum is primarily mediated by the P. falciparum chloroquine resistance transporter (PfCRT), a protein located in the membrane of the parasite's digestive vacuole. nih.gov PfCRT actively effluxes chloroquine from its site of action, reducing its intracellular concentration and efficacy. nih.gov

The proposed mechanism for such hybrid molecules involves the inhibition of PfCRT-mediated drug export from the digestive vacuole. nih.gov This would lead to the accumulation of the drug at its target, overcoming the resistance mechanism.

Enzyme Kinetics and Inhibitor Binding Dynamics

Specific enzyme kinetics and inhibitor binding dynamics for this compound are not available in the current literature.

However, studies on related quinoline derivatives provide some insights into potential mechanisms. For example, quinoline-4-acetamides have been designed as potential inhibitors of phospholipase A(2) (sPLA(2)). nih.gov Preliminary bioassays showed that these compounds exhibit some inhibitory activity against this enzyme. nih.gov

Computational Chemistry and in Silico Drug Design Applications

Molecular Docking Simulations for Target Prediction and Binding Affinity

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For compounds related to 2-(4-Benzhydrylpiperazin-1-yl)quinoline, docking studies have been pivotal in identifying potential biological targets and understanding the molecular basis of their activity.

Research on hybrid molecules containing the benzhydryl piperazine (B1678402) scaffold has shown promising interactions with cancer-related proteins. For instance, in a study on benzhydryl piperazine-1,2,3-triazoline hybrids, molecular docking simulations were performed on potent compounds to elucidate their mechanism of action. bohrium.com These studies revealed favorable binding affinities with key cancer cell targets such as Cyclin-Dependent Kinase 2 (CDK2)/cyclin A2 and the protein kinase Akt1, suggesting that compounds with this scaffold may interfere with the cell cycle and cell survival pathways. bohrium.com

Furthermore, the quinoline (B57606) core is a well-established pharmacophore that has been docked against a variety of targets. In studies on quinoline derivatives, molecular docking has been used to predict their binding modes and affinities for targets like the colchicine (B1669291) binding site of tubulin, which is crucial for microtubule dynamics and a validated target for anticancer drugs. nih.govrsc.orgrsc.org Docking simulations of quinoline derivatives have also been performed against the HIV reverse transcriptase binding site, with some compounds showing higher docking scores than standard drugs, indicating their potential as antiviral agents. nih.gov

These studies collectively suggest that this compound likely interacts with a range of biological targets, particularly those involved in cancer and viral infections. The benzhydryl and quinoline moieties can engage in hydrophobic, pi-pi stacking, and hydrogen bonding interactions with amino acid residues in the active sites of these proteins.

Table 1: Examples of Molecular Docking Targets for Quinoline and Benzhydryl Piperazine Derivatives

Compound Class Protein Target PDB ID Docking Score (kcal/mol) Interacting Residues Reference
Benzhydryl Piperazine Hybrid CDK2/cyclin A2 7B7S Not Specified Not Specified bohrium.com
Benzhydryl Piperazine Hybrid Akt1 PKB alpha 4GV1 Not Specified Not Specified bohrium.com
Styrylquinoline Derivative Tubulin (Colchicine Site) 4O2B -9.759 Asn258β, Ala180α, Asn249β nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For quinoline-based compounds, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to guide the design of new, more potent analogues.

In a study on styrylquinoline derivatives as tubulin polymerization inhibitors, 3D-QSAR models were developed to understand the structural requirements for high anticancer activity. rsc.org These models correlate the steric and electrostatic fields (in CoMFA) or other molecular properties (in CoMSIA) of the compounds with their observed biological activities. The resulting models showed high statistical reliability, with a q² (cross-validated correlation coefficient) of 0.86 and an r² (non-cross-validated correlation coefficient) of 0.934 for the CoMFA model. rsc.org

The output of these QSAR studies is often visualized as contour maps, which indicate regions where modifications to the chemical structure would likely lead to an increase or decrease in activity. For example, these maps might suggest that adding a bulky group at a certain position could enhance binding affinity, or that an electron-withdrawing group is preferred at another position. This information is invaluable for the rational design of new molecules based on the this compound scaffold.

Molecular Dynamics Simulations for Ligand-Receptor Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to assess the stability of the complex over time. MD simulations are crucial for validating docking poses and understanding the conformational changes that may occur upon ligand binding.

For quinoline-based inhibitors, MD simulations have been employed to confirm the stability of the ligand within the active site of its target protein. rsc.org In studies of styrylquinoline derivatives targeting tubulin, MD simulations were performed to verify the docking results and to ensure that the predicted binding mode was stable over a simulated period. rsc.org These simulations can reveal important information about the flexibility of the ligand and the receptor, the role of water molecules in the binding site, and the long-range effects of ligand binding. The stability of the complex during the simulation provides greater confidence in the predicted binding mode and the potential inhibitory activity of the compound.

In Silico Prediction of Pharmacological Activity Spectra (PASS Analysis)

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities for a given chemical structure based on its similarity to a large database of known bioactive compounds. This can help in identifying the most probable therapeutic effects and potential side effects of a new molecule.

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Quinoline-derived libraries have been subjected to virtual screening to identify potential drug candidates for various diseases. For example, a library of quinoline-based drugs was virtually screened against targets of the SARS-CoV-2 virus, demonstrating the utility of this approach in rapidly identifying potential leads. nih.gov

Ligand-based drug design, on the other hand, relies on the knowledge of other molecules that bind to the biological target of interest. This approach is particularly useful when the 3D structure of the target is not known. 3D-QSAR models, as described above, are a form of ligand-based design. By analyzing the structure-activity relationships of a set of known active compounds, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity and can be used as a query to screen new compound libraries for molecules with a similar pharmacophoric pattern.

Rational Design Strategies for Enhanced Selectivity and Potency

The ultimate goal of computational chemistry in drug discovery is to guide the rational design of new therapeutic agents with improved properties. The insights gained from molecular docking, QSAR, and molecular dynamics simulations can be integrated to create a comprehensive strategy for optimizing a lead compound like this compound.

For instance, the contour maps generated from 3D-QSAR studies on related quinoline derivatives can provide clear directions for chemical modifications. rsc.org If a map indicates that a sterically bulky group is favored in a particular region, medicinal chemists can synthesize analogues of this compound with different substituents on the quinoline or benzhydryl rings to test this hypothesis. Similarly, if docking studies reveal an unoccupied pocket in the binding site, new functional groups can be added to the ligand to fill this space and form additional favorable interactions, thereby increasing potency. These computational approaches help to prioritize the synthesis of new compounds, saving time and resources in the drug development process.

Future Perspectives in Research and Development

Exploration of Novel Therapeutic Applications (excluding clinical indications)

The inherent chemical architecture of 2-(4-Benzhydrylpiperazin-1-yl)quinoline, combining the versatile quinoline (B57606) ring with the frequently bioactive piperazine (B1678402) and benzhydryl groups, suggests a potential for a broad spectrum of pharmacological activities. Future research will likely focus on exploring its efficacy in a variety of preclinical models beyond its initial target indications. The quinoline core is a well-established pharmacophore with documented potential in numerous therapeutic areas. core.ac.uknih.govijprajournal.com

Research into quinoline derivatives has revealed significant potential across several domains:

Antimicrobial and Antifungal Activity: Numerous quinoline derivatives have demonstrated potent activity against various strains of bacteria and fungi. core.ac.uknih.gov For instance, certain 2-chlorophenyl-substituted quinolines have shown outstanding growth inhibitory potential against fungal strains like A. clavatus. nih.gov Future studies could assess this compound against a panel of pathogenic microbes.

Antiparasitic Agents: The quinoline scaffold is famously the basis for antimalarial drugs. ijprajournal.commdpi.com Research continues to explore new quinoline-based compounds, including hybrids with other pharmacophores like hydrazone, for activity against parasites such as Leishmania. nih.gov

Antiviral Activity: Given the urgent need for new antiviral agents, the quinoline scaffold is being investigated for its potential to inhibit viral replication. Recently, derivatives of 4-(quinolin-2-yl)aniline were designed and evaluated as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.gov This suggests that the this compound scaffold could be explored for similar inhibitory capabilities against various viruses.

Enzyme Inhibition for Metabolic Diseases: Small molecules that can modulate protein-protein interactions (PPIs) are of high interest. Derivatives of (2-phenylquinolin-4-yl)(piperazin-1-yl)methanone have been identified as potent inhibitors of the interaction between PCSK9 and the LDL receptor, which could lead to new treatments for hyperlipidemia. nih.gov This opens an avenue for investigating this compound as a modulator of similar disease-relevant enzymes or PPIs.

Anticancer Research: Quinoline derivatives are actively being researched for their potential to act as anticancer agents by inducing apoptosis and disrupting cell migration. nih.gov

Table 1: Potential Preclinical Research Areas for this compound
Therapeutic AreaRationale / TargetExample from Related CompoundsReference
AntimicrobialInhibition of microbial growthActivity against various bacteria and fungi core.ac.uknih.gov
AntiparasiticInhibition of parasitic life cycle (e.g., Leishmania)Quinoline-hydrazone hybrids show leishmanicidal activity nih.gov
AntiviralInhibition of viral enzymes (e.g., SARS-CoV-2 Mpro)4-(Quinolin-2-yl)aniline derivatives inhibit Mpro nih.gov
Metabolic DiseaseInhibition of Protein-Protein Interactions (e.g., PCSK9/LDLR)Quinoline-piperazine derivatives inhibit PCSK9 nih.gov
OncologyInduction of apoptosis in cancer cellsN-2-diphenylquinol-4-carboxamide derivatives show anti-cancer activity nih.gov

Design of Advanced Derivatives with Tailored Biological Profiles

The structure of this compound offers multiple sites for chemical modification to create advanced derivatives with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial for rationally designing these new chemical entities. core.ac.uk This involves systematically altering different parts of the molecule—the quinoline core, the piperazine linker, and the benzhydryl moiety—and evaluating the impact on biological activity.

Key modification strategies include:

Substitution on the Quinoline Ring: The quinoline ring can be functionalized at various positions. Introducing different substituents (e.g., halogens, hydroxyl, methoxy (B1213986), amino groups) can significantly influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds with its biological target. core.ac.uknih.gov

Modification of the Benzhydryl Group: The two phenyl rings of the benzhydryl moiety can be substituted with electron-withdrawing or electron-donating groups. This can alter the hydrophobic interactions and pi-stacking with the target protein. Replacing one or both phenyl rings with other aromatic or heteroaromatic systems is another strategy to explore new binding modes.

Alterations to the Piperazine Linker: The piperazine ring itself can be modified, for example, by introducing substituents or replacing it with other cyclic amines (e.g., homopiperazine, piperidine) to change the geometry and basicity of the molecule, which can affect target binding and pharmacokinetic properties.

Molecular hybridization, the strategy of combining two or more pharmacophores in a single molecule, is a powerful approach. core.ac.ukresearchgate.net Derivatives could be designed by hybridizing the this compound scaffold with other known active fragments to enhance a specific biological activity or to create compounds with dual functions.

Table 2: Strategies for Derivative Design
Molecular SectionModification StrategyPotential ImpactReference
Quinoline CoreIntroduce substituents (e.g., -F, -Cl, -OH, -OCH₃) at various positions.Modulate electronic properties, solubility, and target interactions. core.ac.uknih.gov
Benzhydryl MoietyAdd substituents to the phenyl rings or replace them with heterocycles.Alter hydrophobic and π-stacking interactions; explore new binding pockets. nih.gov
Piperazine LinkerReplace with other cyclic amines or introduce substituents.Adjust pKa, conformational flexibility, and pharmacokinetic profile. nih.gov
Overall StructureHybridize with other known pharmacophores.Create dual-action molecules or enhance a primary activity. researchgate.net

Integration of Multi-Target Directed Ligand Strategies

Complex multifactorial diseases, such as neurodegenerative disorders, often involve multiple pathological pathways. nih.gov The traditional "one molecule, one target" approach has frequently proven insufficient for these conditions. nih.gov The Multi-Target-Directed Ligand (MTDL) strategy, which involves designing a single chemical entity to modulate multiple targets simultaneously, has emerged as a more effective therapeutic approach. nih.govnih.gov

The this compound scaffold is an excellent candidate for developing MTDLs. Its modular nature allows for the incorporation of different functional groups, each designed to interact with a distinct biological target. For example, in the context of neurodegenerative diseases like Alzheimer's or Parkinson's, research has focused on combining pharmacophores that can address different aspects of the disease. nih.govjneonatalsurg.com

Future research could focus on designing MTDLs based on this scaffold by:

Combining Receptor Modulation with other Activities: A derivative could be designed to act on a primary receptor target while also possessing secondary activities like metal chelation to reduce oxidative stress caused by dysregulated metal ions (e.g., iron). nih.gov For instance, an 8-hydroxyquinoline (B1678124) moiety, a known iron chelator, could be incorporated into the structure. nih.gov

Dual Enzyme Inhibition: Derivatives could be designed to simultaneously inhibit two key enzymes in a disease pathway. Research into Alzheimer's disease has explored benzylpiperazine derivatives as dual inhibitors of acetylcholinesterase (AChE) and beta-amyloid aggregation. jneonatalsurg.comresearchgate.net

Addressing Polypharmacology: By rationally designing molecules that interact with a network of targets, MTDLs can achieve a synergistic effect, leading to superior efficacy compared to single-target drugs or combination therapies. nih.gov

This strategy moves beyond simply finding a single active molecule and instead focuses on creating a multifunctional drug that can interfere with a disease network at multiple points. nih.gov

Development of Robust Synthetic Strategies for Industrial Scale-Up

While laboratory-scale synthesis is suitable for initial discovery, the development of a viable drug candidate requires a synthetic route that is efficient, cost-effective, safe, and scalable for industrial production. patsnap.com The synthesis of quinolines has a long history, with classical methods like the Skraup, Friedländer, and Pfitzinger reactions being well-established. mdpi.comnih.gov However, these often require harsh conditions or produce significant waste, making them less suitable for large-scale manufacturing.

Future research in this area must focus on modern, sustainable, and scalable synthetic methods. nih.gov Key areas for development include:

Process Optimization: The reaction between a chloroquinoline precursor and a piperazine derivative is a common final step. However, this reaction can lead to the formation of by-products, such as dimers, which are difficult to remove. patsnap.com Research into optimizing reaction conditions (solvent, temperature, stoichiometry) and developing efficient purification protocols (e.g., selective crystallization) is essential to ensure high purity (>99%) of the final product. patsnap.com

Green Chemistry Approaches: Modern synthetic protocols aim to be more environmentally friendly. This includes using ultrasound irradiation, which can reduce reaction times and improve yields, or employing metal-free and solvent-free reaction conditions. nih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing for industrial scale-up. They provide better control over reaction parameters, improve safety, and can lead to higher consistency and yield. Adapting the synthesis of this compound to a flow process would be a major step towards efficient industrial production.

Novel Annulation Strategies: Research into new ways to construct the quinoline ring, such as 2-azidobenzaldehyde-based [4+2] annulation reactions, can provide alternative and potentially more efficient routes to the core scaffold. mdpi.com

A successful industrial synthesis is one that is not only high-yielding but also robust, reproducible, and economically viable, with minimal environmental impact. patsnap.com

Application of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more efficient. mdpi.com These computational tools can be applied at multiple stages in the research and development of derivatives of this compound.

Future applications of AI/ML in this context include:

Virtual Screening and Active Learning: Instead of synthesizing and testing thousands of compounds, AI models can screen vast virtual libraries of molecules to predict their binding affinity for a specific target. Active learning, an advanced ML technique, can make this process even more efficient by iteratively selecting the most informative compounds to test experimentally, thereby guiding the research toward the most promising candidates much faster. blogspot.com

Generative Models for De Novo Design: AI can be used to design entirely new molecules. Generative models, trained on the principles of chemistry and data from known active compounds, can create novel quinoline-piperazine derivatives with optimized properties (e.g., high predicted activity, good drug-likeness) that a human chemist might not have conceived. blogspot.com

Prediction of Reaction Outcomes: ML models can be trained on reaction data to predict the outcome of a planned synthesis. scitechdaily.com This can help chemists design more efficient synthetic routes, avoid failed reactions, and accelerate the creation of new derivatives for testing. scitechdaily.com

ADMET Prediction: AI models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the discovery process. This allows researchers to deprioritize molecules that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity. jneonatalsurg.com

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-benzhydrylpiperazin-1-yl)quinoline, and how can purity be optimized?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, describes a reaction between 2-vinylquinoline and 1-benzhydrylpiperazine under mild conditions, yielding an off-white solid with 80% efficiency. Key steps include:

  • Reagent stoichiometry : Maintain a 1:1 molar ratio of reactants to minimize side products.
  • Purification : Use silica-gel column chromatography (e.g., 3% MeOH/DCM) to isolate the product.
  • Purity validation : Confirm via melting point analysis (e.g., 124–126°C) and Rf values (e.g., 0.3 in EtOAc) .
    For improved yields, consider phase-transfer catalysts (e.g., Aliquat® 336) as demonstrated in analogous quinoline syntheses .

Basic: How should researchers characterize the structural identity of this compound?

Answer:
A multi-technique approach is essential:

  • NMR spectroscopy : Compare experimental 1H^1H NMR peaks (e.g., δ 8.04 ppm for quinoline protons) to literature data .
  • Mass spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]+ matching calculated values).
  • Elemental analysis : Validate C, H, N percentages against theoretical compositions.
    Advanced characterization may include X-ray crystallography (see Advanced FAQ 4 ) .

Advanced: What structural insights can X-ray crystallography provide for analogs of this compound in enzyme-inhibitor complexes?

Answer:
Crystallography reveals binding modes and selectivity determinants. For instance, shows that analogs with acetamide linkers bind to human carbonic anhydrase (hCA) isoforms via:

  • Zinc coordination : The sulfonamide group anchors to the active-site zinc ion.
  • Tail interactions : Variable cavity lengths among hCA isoforms influence selectivity; longer tails enhance interactions in hCA VII over hCA II.
    Methodology :
  • Use SHELX programs for structure refinement .
  • Analyze hydrogen-bonding networks (e.g., N—H⋯N) and hydrophobic contacts using software like Mercury .

Advanced: How can computational tools predict the biological activity and pharmacokinetics of this compound?

Answer:
Leverage in silico platforms:

  • PASS algorithm : Predicts antiprotozoal or receptor-binding potential based on structural analogs (e.g., quinoline derivatives with anti-leishmanial activity) .
  • Swiss ADME : Assess drug-likeness (e.g., Lipinski’s Rule of Five) and bioavailability. For example, logP values >3 may indicate CNS penetration for dopamine receptor studies .
  • Molecular docking : Use AutoDock Vina to simulate binding to targets like hCA isoforms or D3 dopamine receptors .

Advanced: What strategies address contradictions in inhibition data across enzyme isoforms?

Answer:
Discrepancies in inhibition constants (e.g., hCA II vs. VII) often arise from active-site variability. recommends:

  • Tail-length optimization : Modify substituents to match cavity dimensions (e.g., methyl vs. benzyl groups).
  • Enzyme kinetics : Perform steady-state assays to determine KiK_i and mode of inhibition (competitive vs. non-competitive).
  • Mutagenesis studies : Validate key residues (e.g., Thr200 in hCA II) via site-directed mutagenesis .

Basic: What are common impurities in quinoline-based syntheses, and how are they resolved?

Answer:
Typical impurities include unreacted starting materials (e.g., quipazine, ) or dichloroquinoline byproducts ( ). Mitigation strategies:

  • Recrystallization : Use 2-propanol to remove hydrophobic impurities .
  • HPLC : Employ reverse-phase methods with UV detection at 254 nm for trace analysis.

Advanced: How can photophysical properties of quinoline derivatives be exploited in research?

Answer:
Push-pull quinoline chromophores exhibit tunable luminescence. highlights:

  • Protonation effects : Acidic conditions red-shift emission, enabling pH-sensitive probes.
  • White-light emission : Combine with triphenylamine donors for optoelectronic applications.
    Synthesis : Use Knoevenagel condensation to introduce arylvinyl groups .

Advanced: What are the challenges in refining crystal structures of piperazine-containing quinolines?

Answer:
Flexible piperazine rings complicate refinement. advises:

  • High-resolution data : Collect at <1.0 Å resolution to resolve rotational disorder.
  • Twinning analysis : Use SHELXL’s TWIN/BASF commands for twinned crystals.
  • Hydrogen placement : Apply riding models with isotropic displacement parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.